PPARγ Partial Agonism vs. CDDO-Me Antagonism: Divergent Transcriptional Cofactor Recruitment
CDDO is a partial agonist of PPARγ that releases the nuclear receptor corepressor NCoR and synergizes with RXR ligands to induce 3T3-L1 adipocyte differentiation. In direct head-to-head transactivation assays, CDDO-Me binds PPARγ with comparable affinity (Ki range 10⁻⁸ to 10⁻⁷ M for CDDO) but functions as an antagonist: it fails to release NCoR and blocks RXR-ligand-synergized differentiation, whereas CDDO promotes it [1]. This functional inversion at equivalent target engagement—partial agonism vs. antagonism—is a qualitative, not quantitative, difference that determines downstream transcriptional programs and cannot be overcome by dose adjustment.
| Evidence Dimension | PPARγ transactivation functional output and cofactor recruitment |
|---|---|
| Target Compound Data | CDDO: Partial agonist; releases NCoR from PPARγ; synergizes with RXR ligand LG100268 to induce 3T3-L1 differentiation. PPARγ binding Ki = 10⁻⁸–10⁻⁷ M. |
| Comparator Or Baseline | CDDO-Me (bardoxolone methyl): Antagonist; does not release NCoR; blocks RXR-ligand-synergized 3T3-L1 differentiation. PPARγ binding Ki = same range (10⁻⁸–10⁻⁷ M). |
| Quantified Difference | Full functional inversion (partial agonist vs. antagonist) at equivalent binding affinity. Qualitative divergence in NCoR release: CDDO releases NCoR; CDDO-Me does not. |
| Conditions | Transactivation assays in CV-1 cells; scintillation proximity binding assay; 3T3-L1 adipocyte differentiation model. (Wang et al., Mol Endocrinol, 2000) |
Why This Matters
For metabolic or anti-inflammatory programs where PPARγ partial agonism (with NCoR release) is mechanistically required, CDDO-Me is a functional antagonist and cannot substitute for CDDO regardless of concentration—this is a binary selection criterion based on target pharmacology.
- [1] Wang Y, Porter WW, Suh N, et al. A synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), is a ligand for the peroxisome proliferator-activated receptor gamma. Mol Endocrinol. 2000;14(10):1550-1556. doi:10.1210/mend.14.10.0545 View Source
